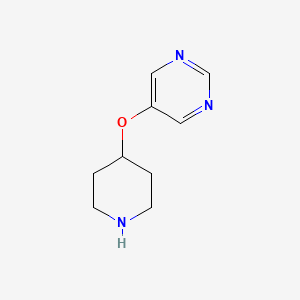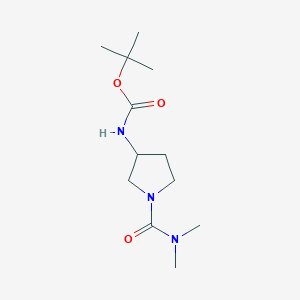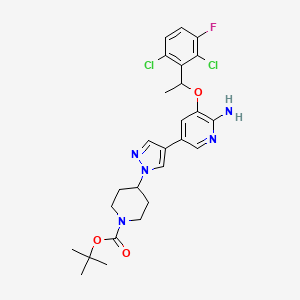
3-Bromo-2-butanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-butanol acetate is an organic compound with the molecular formula C6H11BrO2 It is a derivative of 3-bromo-2-butanol, where the hydroxyl group is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-bromo-2-butanol acetate typically involves the acetylation of 3-bromo-2-butanol. One common method is to react 3-bromo-2-butanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-butanol acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-butanol acetate.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Nucleophilic substitution: Products include 2-butanol acetate and other substituted derivatives.
Oxidation: Products include 3-bromo-2-butanone and 3-bromo-2-butanoic acid.
Reduction: The major product is 2-butanol acetate.
Scientific Research Applications
3-Bromo-2-butanol acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-bromo-2-butanol acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The acetate group can also participate in esterification and hydrolysis reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
3-Bromo-2-butanol: The parent compound, which lacks the acetyl group.
2-Bromo-2-butanol: A structural isomer with the bromine atom on a different carbon.
3-Chloro-2-butanol acetate: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness: 3-Bromo-2-butanol acetate is unique due to its combination of a bromine atom and an acetate group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
5798-81-2 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
3-bromobutan-2-yl acetate |
InChI |
InChI=1S/C6H11BrO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3 |
InChI Key |
UAENTLSAGQVMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)
